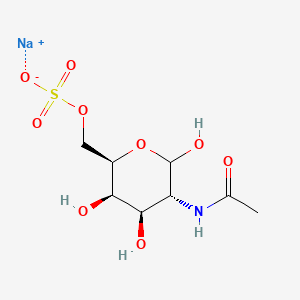
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt is a chemical compound with the molecular formula C8H14O9NSNa and a molecular weight of 323.25 g/mol . It is a derivative of galactosamine, a type of amino sugar, and is often used in biochemical research. This compound is known for its role in the study of mucopolysaccharidosis IVA (MPS IVA), a rare autosomal recessive disorder .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt typically involves the acetylation of D-galactosamine followed by sulfation. The reaction conditions often require the use of acetic anhydride and sulfur trioxide-pyridine complex in an organic solvent such as dimethylformamide (DMF). The reaction is carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes rigorous purification steps such as recrystallization and chromatography to ensure high purity. The compound is often stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfate group, using nucleophiles like hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in an alkaline medium.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Products where the sulfate group is replaced by other functional groups.
Scientific Research Applications
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt involves its interaction with specific enzymes such as N-acetylgalactosamine sulfatase. This enzyme catalyzes the hydrolysis of the sulfate group, leading to the formation of N-acetyl D-galactosamine. The compound’s effects are mediated through its role in the degradation of glycosaminoglycans, which are essential components of the extracellular matrix .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl D-Glucosamine 6-Sulfate Sodium Salt: Similar in structure but differs in the position of the acetyl group.
N-Acetyl D-Galactosamine 4-Sulfate Sodium Salt: Similar but with the sulfate group at the 4-position instead of the 6-position.
Uniqueness
N-Acetyl D-Galactosamine 6-Sulfate Sodium Salt is unique due to its specific sulfation pattern, which makes it a valuable tool in the study of specific enzymatic pathways and genetic disorders. Its distinct structure allows for targeted interactions with enzymes involved in glycosaminoglycan metabolism .
Properties
Molecular Formula |
C8H14NNaO9S |
|---|---|
Molecular Weight |
323.26 g/mol |
IUPAC Name |
sodium;[(2R,3R,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl sulfate |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16;/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16);/q;+1/p-1/t4-,5-,6+,7-,8?;/m1./s1 |
InChI Key |
CBUJZKTVEFVBBG-DBKUKYHUSA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


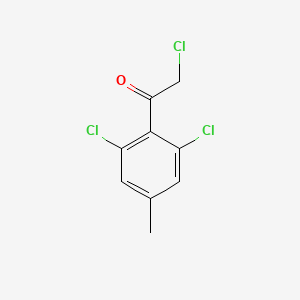



![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
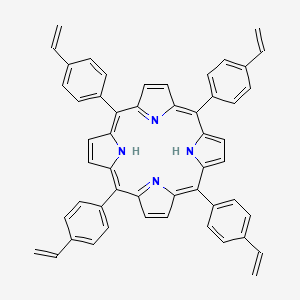
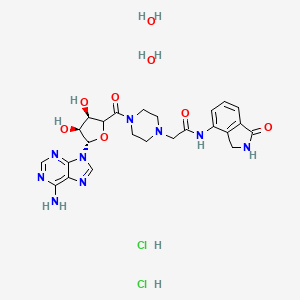
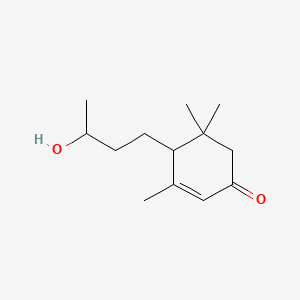
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)

![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
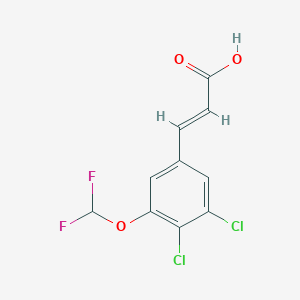
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)
